
4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione, also known as DTMPD, is an organic compound belonging to the class of thiomorpholines. It is a colorless crystalline solid and is a popular reagent in organic synthesis. DTMPD has been found to have a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Stereochemistry
4-(2,4-Difluorophenyl)thiomorpholine-3,5-dione has been utilized in the synthesis of N-aryl-substituted thiomorpholine-3,5-diones. These compounds were synthesized and their crystal structures established through X-ray crystallography. Notably, stable diastereomers of (2-phenyl)-substituted derivatives were detected using 1H NMR, and the dynamic stereochemistry of these compounds was explored using quantum chemical calculations (Szawkało et al., 2015).
2. Development of Organic Solar Cells
The compound has been incorporated in the development of organic solar cells (OSCs). A study reported the synthesis of a difluorinated unit based on 4,7-dibromo-2-(2-butyloctyl)-5,6-difluoroisoindoline-1,3-dione, which was then polymerized for applications in OSCs. The fluorination of this compound showed significant effects on the photovoltaic performance of the resulting OSCs (Hwang et al., 2018).
3. Antimicrobial Activity
A research focused on developing bioactive molecules with lower toxicity led to the preparation of thiomorpholine derivatives. These derivatives exhibited antimicrobial activity, highlighting the potential of this compound and its derivatives in pharmaceutical applications (Kardile & Kalyane, 2010).
4. Preparation of Sulfur-Transfer Agents
The compound has been used in the preparation of sulfur-transfer agents. This involves convenient synthesis from 2-cyanoethyl disulfide, leading to the formation of various sulfur-containing derivatives, which are valuable in synthetic chemistry (Klose et al., 1997).
Eigenschaften
IUPAC Name |
4-(2,4-difluorophenyl)thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2S/c11-6-1-2-8(7(12)3-6)13-9(14)4-16-5-10(13)15/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYYBDUKFAZANF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

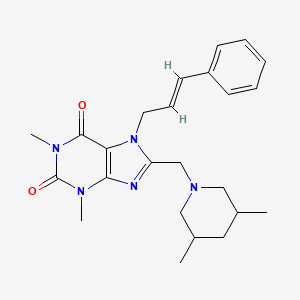
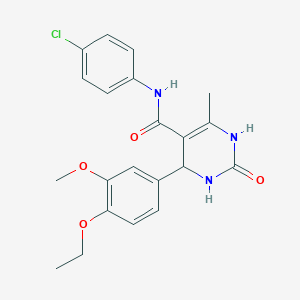
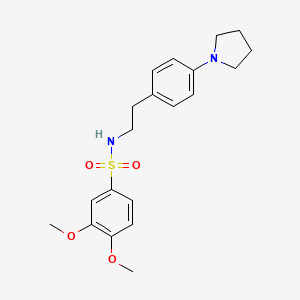
![4-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2377986.png)
![5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2377988.png)
![2-(2-(2-methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2377991.png)
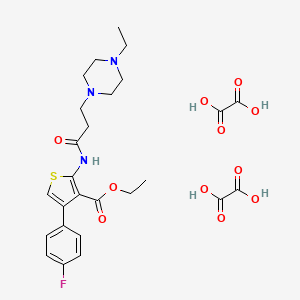
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2377993.png)
![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]](/img/structure/B2377994.png)
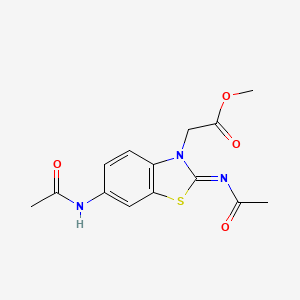
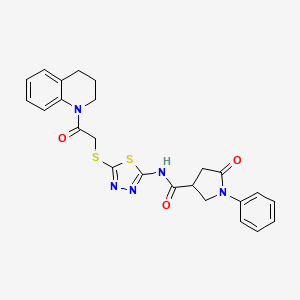
![2-[4,8-Dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetic acid](/img/structure/B2377998.png)
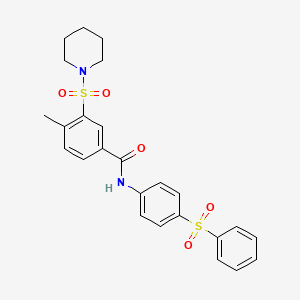
![Tert-butyl (3R,4S)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B2378003.png)